3,5-dichloro-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-4-methoxybenzamide
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Overview
Description
3,5-dichloro-N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide is a complex organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with an appropriate arylamine in the presence of a solvent such as N,N’-dimethylformamide (DMF) at elevated temperatures (around 60°C). The reaction proceeds through the formation of an amide bond between the benzoyl chloride and the arylamine, resulting in the desired benzamide derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow processes and the use of automated reactors can enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of its functional groups.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it forms new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like DDQ for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce complex biaryl compounds .
Scientific Research Applications
3,5-dichloro-N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- 2,6-Dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-dichlorophenyl)-2-nitrobenzamide
Uniqueness
3,5-dichloro-N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide is unique due to the presence of the benzotriazol and methoxy groups, which confer distinct chemical and biological properties compared to other similar compounds. These functional groups can influence the compound’s reactivity, stability, and interactions with biological targets .
Properties
Molecular Formula |
C22H18Cl2N4O2 |
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Molecular Weight |
441.3 g/mol |
IUPAC Name |
3,5-dichloro-N-[2-(4-ethylphenyl)benzotriazol-5-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C22H18Cl2N4O2/c1-3-13-4-7-16(8-5-13)28-26-19-9-6-15(12-20(19)27-28)25-22(29)14-10-17(23)21(30-2)18(24)11-14/h4-12H,3H2,1-2H3,(H,25,29) |
InChI Key |
NGLLYLXVRKDLTK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC(=C(C(=C4)Cl)OC)Cl |
Origin of Product |
United States |
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